(4-Methoxy-6-methylpyrimidin-2-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxy-6-methylpyrimidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-7(11-2)9-6(4-10)8-5/h3,10H,4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWVVQZMASUJMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Contextualization Within Pyrimidine Heterocyclic Chemistry Research
Pyrimidine (B1678525), a heterocyclic aromatic organic compound similar to benzene (B151609) and pyridine, contains two nitrogen atoms at positions 1 and 3 of a six-membered ring. wjarr.com This core structure is fundamental to life, forming the basis of nucleobases such as cytosine, thymine, and uracil (B121893) in DNA and RNA. juniperpublishers.com Consequently, pyrimidine derivatives are of immense interest to organic and medicinal chemists. wjarr.com The pyrimidine scaffold is a privileged motif in drug discovery, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antihypertensive properties. wjarr.comjuniperpublishers.com
The versatility of the pyrimidine ring allows for extensive functionalization, enabling the synthesis of a vast library of compounds with tailored properties. researchgate.net Researchers continuously explore new synthetic methodologies, from classical condensation reactions to modern metal-catalyzed couplings, to access novel pyrimidine derivatives. wjarr.com The study of compounds like (4-Methoxy-6-methylpyrimidin-2-yl)methanol is situated within this broader effort to expand the chemical space of pyrimidine-based molecules and to understand how different substitution patterns influence their chemical and biological behavior.
Significance of Methanol Substituted Pyrimidines in Organic Synthesis and Chemical Development
The presence of a methanol (B129727) (hydroxymethyl) group on the pyrimidine (B1678525) ring, as seen in (4-Methoxy-6-methylpyrimidin-2-yl)methanol, is of particular significance in organic synthesis. The hydroxymethyl group is a versatile functional handle that can be readily converted into a variety of other functional groups. For instance, it can be oxidized to an aldehyde or a carboxylic acid, esterified, or converted into a leaving group for nucleophilic substitution reactions. This chemical reactivity makes methanol-substituted pyrimidines valuable intermediates for the synthesis of more complex molecules.
These intermediates are crucial in the development of new pharmaceuticals. The introduction of specific side chains via the hydroxymethyl anchor can profoundly influence the molecule's interaction with biological targets, such as enzymes or receptors. This modulation is a key strategy in drug design, aiming to enhance potency, selectivity, and pharmacokinetic properties. For example, related structures like 2-amino-4-hydroxy-6-methylpyrimidine (B160893) serve as vital intermediates in the synthesis of various pharmaceutical compounds. innospk.comresearchgate.net The strategic placement of methoxy (B1213986) and methyl groups further modifies the electronic properties and steric profile of the molecule, which can fine-tune its biological activity.
Current Research Landscape and Underexplored Facets of 4 Methoxy 6 Methylpyrimidin 2 Yl Methanol
A thorough review of the current scientific literature reveals that (4-Methoxy-6-methylpyrimidin-2-yl)methanol is a largely underexplored compound. While extensive research exists on the broader class of substituted pyrimidines, specific data, such as detailed synthetic procedures, comprehensive spectroscopic characterization, and biological activity studies for this particular molecule, are not widely published. Its constituent parts, however, are well-represented in a multitude of biologically active compounds. The 4-methoxy-6-methylpyrimidine (B1600504) core is a common feature in molecules investigated for various therapeutic applications.
The lack of dedicated research on this compound presents a significant opportunity for investigation. The known biological importance of closely related pyrimidine (B1678525) structures suggests that this compound could serve as a valuable building block or possess interesting intrinsic properties. For instance, various substituted pyrimidines are known to act as potent inhibitors of enzymes like HMG-CoA reductase and dihydrofolate reductase (DHFR). wjarr.comnih.gov The specific combination of methoxy (B1213986), methyl, and methanol (B129727) substituents on this pyrimidine core warrants investigation to determine its potential in medicinal chemistry and materials science.
Research Objectives and Scope for In Depth Investigation of 4 Methoxy 6 Methylpyrimidin 2 Yl Methanol
Established Laboratory-Scale Synthetic Routes to this compound
The laboratory-scale synthesis of this compound is primarily achieved through multi-step strategies that involve the initial formation of the pyrimidine (B1678525) ring followed by functionalization. Direct functionalization at the C2-position of a pre-formed pyrimidine ring is also a viable, though less common, approach.
Multi-Step Synthesis Strategies for Pyrimidine Ring Formation and Functionalization
A plausible and widely applicable multi-step synthesis commences with the construction of a substituted pyrimidine core, which is subsequently modified to introduce the desired functional groups. A representative synthetic pathway is outlined below:
Step 1: Synthesis of 2-Methyl-4,6-dihydroxypyrimidine
The initial step involves the cyclization reaction of a 1,3-dicarbonyl compound with an amidine. Specifically, the condensation of diethyl malonate with acetamidine (B91507) hydrochloride in the presence of a base like sodium methoxide (B1231860) yields 2-methyl-4,6-dihydroxypyrimidine. This foundational reaction establishes the core pyrimidine structure with the required methyl group at the C2 position.
Step 2: Chlorination to 4,6-Dichloro-2-methylpyrimidine (B42779)
The hydroxyl groups of 2-methyl-4,6-dihydroxypyrimidine are subsequently converted to chloro groups, which are better leaving groups for nucleophilic substitution. This transformation is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The resulting 4,6-dichloro-2-methylpyrimidine is a key intermediate for further functionalization.
| Reagent | Conditions | Yield |
| POCl₃ | Reflux | High |
| SOCl₂/Acetonitrile | 80 °C, 3h | 94% |
Step 3: Methoxylation to 2-Methyl-4,6-dimethoxypyrimidine
The chloro groups at the C4 and C6 positions are then displaced by methoxy (B1213986) groups through a nucleophilic aromatic substitution reaction. This is typically carried out by reacting 4,6-dichloro-2-methylpyrimidine with sodium methoxide in methanol (B129727). The higher reactivity of the chlorine atoms at the C4 and C6 positions compared to the C2 position allows for selective substitution.
Step 4: C2-Hydroxymethylation via Lithiation and Aldehyde Quench
The final step involves the introduction of the hydroxymethyl group at the C2 position. This can be achieved by the lithiation of 2-methyl-4,6-dimethoxypyrimidine using a strong base such as n-butyllithium (n-BuLi), followed by quenching the resulting lithiated intermediate with formaldehyde (B43269) (or its solid forms, paraformaldehyde or trioxane). The acidic proton of the C2-methyl group is abstracted, and the resulting nucleophilic carbon attacks the electrophilic carbonyl carbon of formaldehyde. Subsequent workup yields the target compound, this compound.
Direct Functionalization Approaches at the Pyrimidine C2-Position
Direct functionalization of a pre-formed 4-methoxy-6-methylpyrimidine (B1600504) ring at the C2-position presents an alternative, more atom-economical approach. However, direct C-H hydroxymethylation of pyrimidines is challenging.
One potential strategy involves a C-H activation/functionalization protocol. While direct hydroxymethylation of this specific substrate is not widely reported, related transformations on other N-heterocycles suggest feasibility. For instance, photocatalytic methods have been developed for the hydroxymethylation of pyridines, which could potentially be adapted for pyrimidines. These reactions often involve the generation of a hydroxymethyl radical from methanol, which then adds to the activated heterocycle.
Another indirect approach could involve the introduction of a 2-amino group, which can then be converted to the hydroxymethyl functionality. For example, 2-aminopyrimidines are known to react with formaldehyde to form N-(pyrimidin-2-yl)aminomethanol derivatives. Further chemical manipulation would be required to replace the amino group with a hydroxymethyl group.
Development and Optimization of Novel Synthetic Pathways
Ongoing research focuses on developing more efficient, selective, and sustainable methods for the synthesis of this compound and related compounds.
Exploration of Catalytic Methods for Enhanced Selectivity and Efficiency
The use of transition metal catalysts can significantly improve the efficiency and selectivity of pyrimidine synthesis. For instance, iron-catalyzed methods for the synthesis of pyrimidine derivatives from saturated carbonyl compounds and amidines have been reported. organic-chemistry.org Such methods could potentially be applied to the synthesis of the 4-methoxy-6-methylpyrimidine core, offering a more environmentally benign alternative to traditional condensation reactions.
Furthermore, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been demonstrated. This approach allows for the regioselective construction of highly substituted pyrimidines and could be adapted for the synthesis of precursors to the target molecule.
For the direct C2-functionalization, transition metal-catalyzed C-H activation is a promising area of research. While not yet specifically reported for the hydroxymethylation of this substrate, advancements in palladium and rhodium catalysis for C-H functionalization of heterocycles could lead to novel synthetic routes.
Implementation of Sustainable and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of pyrimidine derivatives to minimize environmental impact. ichem.mdrasayanjournal.co.in For the synthesis of this compound, several green approaches can be considered:
Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more environmentally friendly alternatives such as ethanol (B145695), water, or ionic liquids.
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in many of the synthetic steps, particularly in the initial pyrimidine ring formation and subsequent substitution reactions.
Catalyst-Free and Solvent-Free Reactions: Exploring one-pot, multicomponent reactions under solvent-free conditions can reduce waste and energy consumption.
Reactivity and Chemical Transformations of Key Synthetic Intermediates
2-Methyl-4,6-dihydroxypyrimidine: This intermediate exists in tautomeric forms and its hydroxyl groups can be readily protonated in acidic media. The hydroxyl groups are nucleophilic and can be alkylated or acylated, but for the synthesis of the target compound, they are typically converted to better leaving groups.
4,6-Dichloro-2-methylpyrimidine: This is a highly reactive intermediate due to the electron-withdrawing nature of the pyrimidine ring and the two chlorine atoms. The C4 and C6 positions are highly susceptible to nucleophilic aromatic substitution. The reactivity of the chloro groups allows for their facile displacement by nucleophiles such as methoxide ions. The selectivity of substitution can be influenced by reaction conditions and the nature of the nucleophile.
2-Methyl-4,6-dimethoxypyrimidine: The introduction of the electron-donating methoxy groups makes the pyrimidine ring more electron-rich compared to its dichlorinated precursor. The most acidic proton is now on the C2-methyl group, which allows for deprotonation by a strong base to form a nucleophilic intermediate. This intermediate can then react with various electrophiles, such as formaldehyde, to introduce a new functional group at this position.
Reduction Reactions Leading to Methanol Functionality
A primary strategy for the synthesis of this compound involves the reduction of a precursor containing a carbonyl group at the 2-position of the pyrimidine ring. A common and effective precursor for this transformation is a carboxylate derivative, such as methyl 4-methoxy-6-methylpyrimidine-2-carboxylate.
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. For this specific conversion, several reducing agents can be employed. The choice of reagent depends on factors such as yield, selectivity, and reaction conditions.
Table 1: Comparison of Reducing Agents for Ester to Alcohol Conversion
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
| Lithium Aluminium Hydride (LiAlH₄) | Anhydrous ether or THF, often at reduced temperatures followed by warming | Highly reactive and effective for most esters | Non-selective, reacts with many other functional groups; requires strictly anhydrous conditions |
| Sodium Borohydride (NaBH₄) | Protic solvents like ethanol or methanol | Milder and more selective than LiAlH₄ | Generally not reactive enough to reduce esters unless activated |
| Diisobutylaluminium Hydride (DIBAL-H) | Aprotic solvents like toluene (B28343) or THF, typically at low temperatures | Can be used to reduce esters to aldehydes at low temperatures, or to alcohols with excess reagent | Requires careful temperature control to manage selectivity |
For the synthesis of this compound, a plausible route would involve the treatment of methyl 4-methoxy-6-methylpyrimidine-2-carboxylate with a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ethereal solvent. The reaction would proceed via a nucleophilic acyl substitution mechanism, followed by reduction of the intermediate aldehyde to the final primary alcohol.
A potential precursor, Methyl 2-chloro-6-methylpyrimidine-4-carboxylate, is a known compound, suggesting that the required 2-carboxylate precursor is synthetically accessible. sigmaaldrich.com
Pyrimidine Ring Annulation and Derivatization from Precursors
The construction of the substituted pyrimidine ring is a critical aspect of the synthesis of this compound. This is typically achieved through cyclocondensation reactions, which involve the formation of the heterocyclic ring from acyclic precursors.
A general and widely used method for pyrimidine synthesis is the reaction of a β-dicarbonyl compound (or a synthetic equivalent) with an amidine. In the context of the target molecule, the necessary precursors would need to contain the required methyl and methoxy functionalities, or have groups that can be converted to them.
A plausible synthetic route could start with the cyclocondensation of a β-keto ester, such as methyl acetoacetate, with an appropriate amidine that can provide the 2-position carbon with a functional group suitable for conversion to a hydroxymethyl group.
For instance, the synthesis of a related compound, 4,6-dihydroxy-2-methylpyrimidine, is achieved by reacting dimethyl malonate and acetamidine hydrochloride in the presence of a base like sodium methoxide. google.com This highlights the general principle of using a 1,3-dicarbonyl equivalent and an amidine for pyrimidine ring formation.
To obtain the desired 4-methoxy-6-methyl substitution pattern, one could start with a precursor that already contains these groups. For example, a reaction could be envisioned between a diketone equivalent bearing a methoxy group and an amidine. Subsequent functional group manipulations would then be necessary to install the hydroxymethyl group at the 2-position.
Alternatively, derivatization of a pre-formed pyrimidine ring is a viable strategy. A starting material such as 2-chloro-4-methoxy-6-methylpyrimidine (B1589901) could potentially be used. The chloro group at the 2-position is a good leaving group and can be displaced by a nucleophile. A multi-step sequence could involve the introduction of a carbon unit, for example through a Grignard reaction with a suitable electrophile, followed by oxidation state adjustments to yield the methanol functionality. nih.govnih.gov
Table 2: Key Precursors and Intermediates in Pyrimidine Synthesis
| Compound Name | Structure | Role in Synthesis |
| Methyl 4-methoxy-6-methylpyrimidine-2-carboxylate | Precursor for reduction to the target alcohol | |
| 2-Chloro-4-methoxy-6-methylpyrimidine | Intermediate for derivatization at the 2-position | |
| Dimethyl malonate | C-C-C fragment provider in pyrimidine ring annulation | |
| Acetamidine hydrochloride | N-C-N fragment provider in pyrimidine ring annulation |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of organic compounds in solution. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, a complete picture of the atomic connectivity and stereochemistry can be assembled.
Comprehensive 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC) for Connectivity and Structural Assignments
The ¹H and ¹³C NMR spectra of this compound can be predicted based on the known spectral data of substituted pyrimidines, such as 4-methoxypyrimidine, 4-methylpyrimidine, and various hydroxymethylpyrimidine derivatives.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The pyrimidine ring proton at the 5-position would appear as a singlet, typically in the aromatic region. The methyl protons of the C6-methyl group and the methoxy protons of the C4-methoxy group will also each present as sharp singlets, with chemical shifts influenced by their electronic environment. The methylene (B1212753) protons of the hydroxymethyl group at C2 are expected to appear as a singlet or a doublet if coupled to the hydroxyl proton, and their chemical shift will be indicative of their attachment to the electron-deficient pyrimidine ring. The hydroxyl proton itself will likely be a broad singlet, and its chemical shift can be concentration and solvent dependent.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon framework. Three distinct signals are anticipated for the pyrimidine ring carbons (C2, C4, C5, and C6). The chemical shifts of C2, C4, and C6 will be significantly influenced by the electronegative nitrogen atoms and the attached substituents. The C5 carbon will resonate at a higher field compared to the other ring carbons. Separate signals are also expected for the methyl carbon of the methyl group, the methoxy carbon, and the methylene carbon of the hydroxymethyl group.
2D NMR Spectroscopy: To unequivocally assign the proton and carbon signals and to confirm the connectivity, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. While limited in this specific molecule due to the prevalence of singlet signals, it would confirm the coupling between the methylene and hydroxyl protons of the hydroxymethyl group if it is resolved.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the protonated carbons, such as C5-H5, the methyl group, the methoxy group, and the methylene group.
Predicted NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (predicted) |
|---|---|---|---|
| H5 | ~6.5-7.0 (s, 1H) | ~110-120 | C4, C6 |
| -CH₃ | ~2.3-2.6 (s, 3H) | ~20-25 | C6, C5 |
| -OCH₃ | ~3.9-4.1 (s, 3H) | ~55-60 | C4 |
| -CH₂OH | ~4.5-4.8 (s, 2H) | ~60-65 | C2, C6 |
| -OH | Variable (br s, 1H) | - | -CH₂- |
| C2 | - | ~165-175 | -CH₂OH |
| C4 | - | ~170-180 | -OCH₃, H5 |
| C5 | - | ~110-120 | -CH₃, H5 |
Dynamic NMR Studies of Conformational Dynamics and Rotational Barriers
The hydroxymethyl group attached to the C2 position of the pyrimidine ring is expected to exhibit conformational flexibility due to rotation around the C2-C(methylene) bond. Dynamic NMR spectroscopy could be employed to study these dynamics. At low temperatures, the rotation might become slow enough on the NMR timescale to observe distinct signals for different rotamers. By analyzing the coalescence of these signals as the temperature is increased, the energy barrier for this rotation could be determined. This would provide valuable insight into the steric and electronic interactions between the hydroxymethyl group and the adjacent nitrogen atoms of the pyrimidine ring. However, no specific dynamic NMR studies for this compound have been reported in the literature.
Vibrational Spectroscopy (Infrared and Raman)
Analysis of Characteristic Vibrational Modes and Functional Group Identification
The IR and Raman spectra of this compound would be characterized by vibrations of the pyrimidine ring, the methoxy group, the methyl group, and the hydroxymethyl group.
Pyrimidine Ring Vibrations: The pyrimidine ring is expected to show a series of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes, which are often strong in the Raman spectrum, would also be present.
Hydroxymethyl Group Vibrations: The O-H stretching vibration of the alcohol will give rise to a broad and intense band in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. The C-O stretching vibration is expected around 1050-1150 cm⁻¹.
Methoxy and Methyl Group Vibrations: C-H stretching vibrations of the methyl and methoxy groups will be observed in the 2850-3000 cm⁻¹ region. The asymmetric and symmetric bending vibrations of the methyl group are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively. The C-O-C stretching of the methoxy group will likely appear in the 1250-1000 cm⁻¹ region.
Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
|---|---|---|
| -OH | O-H stretch | 3200-3600 (broad) |
| C-H (aromatic) | C-H stretch | 3000-3100 |
| C-H (aliphatic) | C-H stretch | 2850-3000 |
| C=N, C=C | Ring stretch | 1400-1600 |
| -CH₃, -CH₂- | Bending | 1375-1465 |
Correlation with Computational Vibrational Frequency Predictions
X-ray Crystallography and Solid-State Structural Analysis
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although no crystal structure for this compound has been reported, insights into its likely solid-state conformation can be gleaned from studies on related compounds, such as 5-hydroxymethylpyrimidines.
A crystal structure of this compound would reveal precise bond lengths, bond angles, and torsion angles. It would also provide information on the planarity of the pyrimidine ring and the orientation of the substituents. Of particular interest would be the conformation of the hydroxymethyl group relative to the pyrimidine ring, which would be influenced by steric effects and potential intramolecular hydrogen bonding between the hydroxyl group and one of the ring nitrogen atoms.
Determination of Molecular Conformation and Crystal Packing Architecture
While a specific single-crystal X-ray diffraction study for this compound is not publicly available, the molecular conformation and crystal packing can be inferred from crystallographic data of analogous pyrimidine derivatives. The pyrimidine ring is anticipated to be essentially planar, a characteristic feature of this heterocyclic system. The substituents—methoxy, methyl, and methanol groups—will be positioned within this plane or exhibit slight deviations depending on steric and electronic factors.
Characterization of Intermolecular Interactions, Including Hydrogen Bonding and π-Stacking
The supramolecular assembly of this compound in the solid state is predicted to be heavily influenced by a network of intermolecular interactions. The presence of a hydroxyl group in the methanol substituent provides a primary site for hydrogen bonding, acting as both a hydrogen bond donor (O-H) and acceptor (the lone pairs on the oxygen atom). Additionally, the nitrogen atoms of the pyrimidine ring are potent hydrogen bond acceptors.
High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic molecules, providing precise mass measurements that allow for the determination of elemental compositions and the investigation of fragmentation mechanisms.
Elucidation of Fragmentation Mechanisms under Various Ionization Conditions
The fragmentation of this compound under different ionization conditions, such as electron ionization (EI) or electrospray ionization (ESI), is expected to yield a series of characteristic product ions. In a typical mass spectrum, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming the molecular weight of the compound.
Subsequent fragmentation events are likely to involve the loss of stable neutral molecules or radicals from the parent ion. Common fragmentation pathways for this molecule could include:
Loss of a hydrogen radical (•H): from the molecular ion to form an [M-1]⁺ ion.
Loss of a methoxy radical (•OCH₃): leading to an [M-31]⁺ fragment.
Loss of formaldehyde (CH₂O): from the hydroxymethyl group, resulting in an [M-30]⁺ ion.
Cleavage of the C-C bond between the pyrimidine ring and the methanol group.
The study of related 2-methoxypyrimidine (B189612) derivatives has shown that competitive fragmentation pathways can be influenced by the substituents on the pyrimidine ring nih.gov. Tandem mass spectrometry (MS/MS) experiments, involving the isolation and further fragmentation of specific ions, would be instrumental in confirming these pathways and establishing the connectivity of the atoms within the molecule.
A hypothetical fragmentation pathway is presented in the table below:
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) |
| 154 | •H | 153 |
| 154 | CH₂O | 124 |
| 154 | •OCH₃ | 123 |
| 124 | HCN | 97 |
Isotopic Pattern Analysis for Elemental Composition Confirmation
The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent ion and its fragments. The isotopic pattern of a given ion, which arises from the natural abundance of isotopes of its constituent elements (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O), provides an additional layer of confirmation for the proposed elemental formula.
For this compound (C₇H₁₀N₂O₂), the theoretical isotopic distribution for the molecular ion can be calculated. The most abundant peak corresponds to the monoisotopic mass, where all atoms are the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). The M+1 peak arises primarily from the presence of one ¹³C atom or one ¹⁵N atom in the molecule. The relative intensity of the M+1 peak is a function of the number of carbon and nitrogen atoms. Similarly, the M+2 peak is due to the presence of two ¹³C atoms, two ¹⁵N atoms, one ¹³C and one ¹⁵N atom, or one ¹⁸O atom.
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the molecular properties of this compound. These methods, grounded in the principles of quantum mechanics, are used to determine the molecule's electronic structure, geometry, and energy landscape. researchgate.net
The electronic character of this compound is central to its reactivity. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of the molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity. For pyrimidine derivatives, these calculations help predict how the molecule will interact with other chemical species.
The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution across the molecule. It is used to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atoms of the methoxy and methanol groups, indicating these as potential sites for electrophilic attack. Conversely, positive potential would be expected around the hydrogen atoms. rsc.org
| Parameter | Significance in the Analysis of this compound |
| HOMO Energy | Indicates the molecule's electron-donating capability. |
| LUMO Energy | Indicates the molecule's electron-accepting capability. |
| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. |
| MEP Map | Visualizes electrophilic and nucleophilic sites, predicting intermolecular interactions. |
Density Functional Theory (DFT) is a robust and widely used computational method for investigating the properties of pyrimidine derivatives. jchemrev.com This approach is employed to determine the most stable three-dimensional arrangement of atoms in this compound, a process known as geometry optimization. By finding the structure with the lowest possible energy on the potential energy surface, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. iucr.org The absence of imaginary frequencies in the vibrational analysis of the optimized structure confirms that it represents a true energy minimum. These optimized geometric parameters are crucial for all subsequent computational analyses.
| DFT Calculation Type | Objective for this compound | Typical Basis Set |
| Geometry Optimization | To find the lowest energy, most stable molecular structure. | B3LYP/6-311G(d,p) |
| Frequency Calculation | To confirm the optimized structure is a true minimum and to predict vibrational spectra. | B3LYP/6-311G(d,p) |
| Energy Calculation | To determine the total electronic energy and thermodynamic properties. | B3LYP/6-311G(d,p) |
Conformational Analysis and Potential Energy Surfaces
The flexibility of the methanol side chain in this compound allows it to adopt various spatial arrangements, or conformations. Understanding these conformations is vital as they can significantly influence the molecule's biological activity and physical properties.
Conformational analysis involves systematically exploring the potential energy surface (PES) of the molecule to identify all stable conformers (local energy minima) and the transition states (saddle points) that connect them. This is often achieved by rotating the dihedral angles associated with the rotatable bonds, such as the C-C bond connecting the pyrimidine ring to the methanol group and the C-O bond of the methanol group itself. The energy differences between conformers indicate their relative populations at a given temperature, while the energy barriers of the transition states determine the rate of interconversion between them. researchgate.net For similar heterocyclic systems, DFT calculations have been effectively used to map these energy landscapes. rsc.org
The surrounding environment, particularly the solvent, can have a profound effect on the conformational preferences of a molecule. Computational models can simulate these effects by using implicit or explicit solvation models. An implicit model, such as the Polarizable Continuum Model (PCM), treats the solvent as a continuous medium with a specific dielectric constant. This analysis would reveal whether polar solvents stabilize more polar conformers of this compound through dipole-dipole interactions or hydrogen bonding, potentially altering the conformational equilibrium compared to the gas phase. mdpi.com
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, vibrates, and interacts with its environment (such as solvent molecules). For this compound, an MD simulation would illustrate the flexibility of the side chains, the stability of different conformers, and the nature of its interactions with water or other solvents, providing a more complete understanding of its dynamic nature.
Dynamic Behavior and Conformational Fluctuations in Condensed Phases
The behavior of this compound in a condensed phase (liquid or solid) is not static. The molecule undergoes constant motion, including vibrations, rotations, and conformational changes. Molecular Dynamics (MD) simulations are a primary computational technique used to study these dynamic processes over time, providing a virtual window into the molecule's flexibility and structural stability. rsc.orgtandfonline.com
In a typical MD simulation of this pyrimidine derivative, the molecule would be placed in a simulation box, often surrounded by solvent molecules, and the system's evolution would be tracked by solving Newton's equations of motion for every atom. Key analyses performed on the resulting trajectory include:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in the displacement of a selection of atoms over time, providing insight into the structural stability of the molecule. A stable simulation is indicated by the RMSD value reaching a plateau.
Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual atoms or residues to identify which parts of the molecule are the most flexible. For this compound, one would expect higher fluctuations in the rotatable bonds of the methoxy (-OCH₃) and methanol (-CH₂OH) side chains compared to the more rigid pyrimidine ring. tandfonline.com
Conformational Analysis: The rotation around single bonds, such as the C-C bond between the pyrimidine ring and the methanol group or the C-O bond of the methoxy group, leads to different conformations. MD simulations can explore the potential energy surface associated with these rotations, identifying low-energy, stable conformations and the barriers between them.
Table 1: Illustrative Output from a Hypothetical Molecular Dynamics Simulation
| Parameter | Description | Typical Finding for a Pyrimidine Derivative |
|---|---|---|
| RMSD of Pyrimidine Ring | Measures the structural stability of the core ring structure over the simulation time. | Low values (e.g., < 2 Å), indicating a rigid and stable core. |
| RMSF of -CH₂OH group | Quantifies the flexibility of the hydroxymethyl side chain. | Higher values compared to the ring, indicating greater mobility. |
| Dihedral Angle (Ring-C-O-H) | Tracks the rotation of the hydroxyl hydrogen, revealing preferred orientations. | Distribution analysis shows specific angles are more populated, indicating stable conformers. |
Simulation of Intermolecular Interactions with Solvent Models
The interactions between this compound and its surrounding solvent molecules are critical to its solubility, stability, and reactivity. Computational models can simulate these interactions using either explicit or implicit solvent models.
Explicit Solvent Models: These models treat solvent molecules (e.g., water) as individual entities interacting with the solute. This approach is computationally intensive but provides a detailed picture of specific solute-solvent interactions, such as hydrogen bonds. For this compound, explicit water molecules would form hydrogen bonds with the nitrogen atoms in the pyrimidine ring, the oxygen of the methoxy group, and the hydroxyl group of the methanol substituent. tandfonline.com
Analysis of simulations with explicit solvent can reveal the structure of the solvent around the solute. For instance, the radial distribution function (RDF) can be calculated to determine the probability of finding a solvent molecule at a certain distance from a specific atom on the solute, highlighting the formation of stable solvation shells.
Reaction Mechanism Predictions and Transition State Modeling
Computational chemistry is instrumental in predicting how a molecule might react, identifying the most likely pathways, and characterizing the high-energy transition states that govern reaction rates. Quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used for this purpose due to their balance of accuracy and computational efficiency. science.org.gejchemrev.com
Computational Assessment of Plausible Reaction Pathways
For this compound, several reactions could be envisioned, such as oxidation of the alcohol, substitution at the pyrimidine ring, or ether cleavage. DFT can be used to model these potential reaction pathways.
The process involves:
Optimizing Geometries: The three-dimensional structures of the reactants, products, and any intermediates are computationally optimized to find their lowest energy states.
Locating Transition States (TS): A transition state is an energy maximum along the reaction coordinate but a minimum in all other degrees of freedom. Sophisticated algorithms are used to locate the precise geometry of the TS connecting reactants to products.
By comparing the activation energies of different plausible pathways, chemists can predict which reaction is most likely to occur under a given set of conditions.
Prediction of Reactivity and Selectivity via Computational Descriptors
Beyond modeling full reaction pathways, DFT calculations can provide a set of "reactivity descriptors" that predict a molecule's chemical behavior. numberanalytics.com These descriptors are derived from the molecule's electronic structure and can forecast sites susceptible to electrophilic or nucleophilic attack. researchgate.net
Key descriptors include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. numberanalytics.comresearchgate.net
Molecular Electrostatic Potential (MEP): The MEP is a map of the electrostatic potential onto the electron density surface of a molecule. It visually identifies regions of negative potential (rich in electrons, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). For this compound, negative regions would be expected around the ring nitrogens and the oxygen atoms. researchgate.net
Fukui Functions: These descriptors quantify the change in electron density at a specific point in the molecule when an electron is added or removed, thereby identifying the most electrophilic and nucleophilic sites within the molecule with greater precision.
Table 2: Common Computational Reactivity Descriptors and Their Interpretation
| Descriptor | Definition | Chemical Interpretation for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons; higher energy suggests greater nucleophilicity. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons; lower energy suggests greater electrophilicity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A large gap implies high kinetic stability and low chemical reactivity. researchgate.net |
| MEP Minima | Regions of most negative electrostatic potential. | Predicts sites for electrophilic attack (e.g., lone pairs on N or O atoms). researchgate.net |
| MEP Maxima | Regions of most positive electrostatic potential. | Predicts sites for nucleophilic attack (e.g., hydrogen atoms of the -OH group). |
These computational approaches provide a robust framework for investigating the chemical and physical properties of this compound, offering detailed insights that complement and guide experimental research.
Reactivity and Derivatization Chemistry of 4 Methoxy 6 Methylpyrimidin 2 Yl Methanol
Chemical Transformations Involving the Methanol (B129727) Moiety
The hydroxymethyl group (-CH₂OH) at the C2 position is a primary alcohol and, as such, undergoes typical reactions of this functional group. These transformations are fundamental for modifying the side chain to introduce new functionalities, alter solubility, or create linking points for more complex molecular architectures.
Oxidation Reactions to Aldehydes and Carboxylic Acids
The primary alcohol of (4-Methoxy-6-methylpyrimidin-2-yl)methanol can be oxidized to form either the corresponding aldehyde (4-methoxy-6-methylpyrimidine-2-carbaldehyde) or the carboxylic acid (4-methoxy-6-methylpyrimidine-2-carboxylic acid). The outcome of the reaction is highly dependent on the choice of oxidizing agent and the reaction conditions employed.
Mild oxidizing agents are required to stop the oxidation at the aldehyde stage, preventing overoxidation to the carboxylic acid. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane (DMP), or conditions such as the Swern or Moffatt oxidation. These methods are known for their selectivity towards primary alcohols in the presence of other sensitive functional groups.
Stronger oxidizing agents will typically convert the primary alcohol directly to the carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), or ruthenium tetroxide (RuO₄) are effective for this purpose. The reaction generally proceeds through the intermediate aldehyde, which is rapidly oxidized further under these potent conditions.
Table 1: Representative Oxidation Reactions of Pyrimidine-2-methanol Derivatives
| Starting Material | Reagent(s) | Product | Reaction Type |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 4-Methoxy-6-methylpyrimidine-2-carbaldehyde | Aldehyde Synthesis |
| This compound | Potassium Permanganate (KMnO₄) | 4-Methoxy-6-methylpyrimidine-2-carboxylic acid | Carboxylic Acid Synthesis |
This table presents plausible transformations based on standard organic chemistry principles, as specific documented examples for the title compound are limited.
Esterification and Etherification Reactions at the Hydroxyl Group
The hydroxyl group of the methanol moiety can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, in a process known as Fischer esterification. Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used to facilitate the reaction under milder conditions.
Etherification involves the conversion of the alcohol into an ether. One common method is the Williamson ether synthesis, which requires deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, followed by reaction with an alkyl halide. Another significant method is the Mitsunobu reaction, which allows for the formation of ethers by reacting the alcohol with a nucleophile (such as a phenol) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).
A documented example of etherification on a closely related derivative involves the reaction of (5-(((tert-butyldiphenylsilyl)oxy)methyl)-4-methoxy-6-methylpyrimidin-2-yl)methanol with 2-chloropyrimidine. google.com This reaction, conducted in the presence of potassium tert-butoxide, results in the formation of a new ether linkage at the hydroxymethyl position, demonstrating the nucleophilic character of the corresponding alkoxide.
Table 2: Example of Etherification Reaction
| Reactant 1 | Reactant 2 | Reagent(s) | Solvent | Product |
|---|
Nucleophilic Substitution Reactions at the Hydroxyl-Bearing Carbon
The hydroxyl group is a poor leaving group for nucleophilic substitution reactions. Therefore, it must first be converted into a more labile group. This can be achieved by protonation under acidic conditions, followed by substitution, or more commonly, by converting it into a sulfonate ester (e.g., tosylate or mesylate) or a halide.
Reaction with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding 2-(chloromethyl) or 2-(bromomethyl) pyrimidine (B1678525) derivative. These alkyl halides are excellent substrates for Sₙ2 reactions, allowing for the introduction of a wide variety of nucleophiles, such as cyanide, azide, amines, and thiols.
The Mitsunobu reaction also serves as a method for nucleophilic substitution, where the hydroxyl group is activated in situ by triphenylphosphine and an azodicarboxylate, allowing for direct displacement by a suitable nucleophile with inversion of configuration if the carbon were chiral.
Reactions Involving the Pyrimidine Core
The pyrimidine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. This electronic nature dictates its reactivity towards aromatic substitution reactions.
Applications of 4 Methoxy 6 Methylpyrimidin 2 Yl Methanol As a Building Block in Complex Chemical Synthesis
Role in the Synthesis of Advanced Organic Materials Precursors
The functional groups present in (4-Methoxy-6-methylpyrimidin-2-yl)methanol make it a promising candidate for the development of precursors for advanced organic materials. The hydroxymethyl group provides a convenient handle for polymerization or for grafting onto other molecular scaffolds, while the pyrimidine (B1678525) ring can impart desirable electronic and photophysical properties to the resulting materials.
Development of Precursors for Polymeric Architectures
While specific examples of polymers derived directly from this compound are not extensively documented in publicly available research, its structure lends itself to incorporation into polymeric chains. The primary alcohol functionality can be transformed into other reactive groups, such as acrylates or epoxides, which can then undergo polymerization. For instance, esterification of the hydroxyl group with acrylic acid or its derivatives would yield a polymerizable monomer. The resulting polymer would feature the methoxy-methyl-pyrimidine moiety as a pendant group, potentially influencing the polymer's thermal stability, solubility, and optical properties.
Table 1: Potential Polymerizable Monomers Derived from this compound
| Monomer Name | Synthetic Transformation | Polymerization Method |
| (4-Methoxy-6-methylpyrimidin-2-yl)methyl acrylate | Esterification with acryloyl chloride | Free-radical polymerization |
| 2-(Glycidyloxymethyl)-4-methoxy-6-methylpyrimidine | Reaction with epichlorohydrin | Ring-opening polymerization |
Integration into Scaffolds for Optical or Electronic Materials (focusing on chemical transformations)
The electron-deficient nature of the pyrimidine ring is a key feature that can be exploited in the design of materials with interesting optical and electronic properties. Pyrimidine derivatives are known to be useful components in organic light-emitting diodes (OLEDs), sensors, and other electronic devices.
The chemical transformations to integrate this compound into such scaffolds would typically involve converting the hydroxymethyl group into a more reactive functional group suitable for cross-coupling reactions. For example, oxidation of the alcohol to an aldehyde or a carboxylic acid would allow for subsequent reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce vinyl linkages and extend the π-conjugated system. Alternatively, conversion of the alcohol to a halide or a triflate would enable its participation in palladium-catalyzed cross-coupling reactions like Suzuki, Stille, or Sonogashira couplings, which are powerful methods for constructing complex aromatic and heteroaromatic systems with tailored electronic properties.
Intermediate in the Synthesis of Ligands for Catalysis
The nitrogen atoms of the pyrimidine ring in this compound can act as coordination sites for metal ions, making it an attractive scaffold for the synthesis of ligands for catalysis. The presence of the hydroxymethyl and methoxy (B1213986) groups provides opportunities for further functionalization to fine-tune the steric and electronic properties of the resulting ligands.
Design and Synthesis of Chiral and Achiral Ligands
This compound can serve as a precursor for both chiral and achiral ligands. Achiral ligands can be synthesized by reacting the hydroxymethyl group with various phosphorus, nitrogen, or sulfur-containing nucleophiles to introduce additional donor atoms. For example, conversion of the alcohol to a chloride followed by reaction with a secondary phosphine (B1218219) would yield a bidentate P,N-ligand.
The synthesis of chiral ligands from this achiral precursor would require the introduction of a chiral element. This could be achieved by reacting the hydroxymethyl group with a chiral auxiliary or by performing an enantioselective transformation on a derivative of the starting material. Although specific examples are not prevalent in the literature, the general strategies for ligand synthesis are well-established.
Application in Homogeneous and Heterogeneous Catalytic Systems
Ligands derived from pyrimidine scaffolds have been employed in a variety of homogeneous catalytic reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. The electronic properties of the pyrimidine ring can influence the catalytic activity and selectivity of the metal complex. The development of ligands from this compound could lead to new catalysts with unique reactivity.
For heterogeneous catalysis, ligands derived from this building block could be immobilized on a solid support, such as silica (B1680970) or a polymer resin. This can be achieved by incorporating a suitable anchoring group during the ligand synthesis. Immobilized catalysts offer the advantages of easy separation from the reaction mixture and potential for recycling.
Precursor for Structurally Diverse Organic Compounds
Beyond its potential in materials science and catalysis, this compound is a versatile precursor for a wide range of structurally diverse organic compounds. The reactivity of its functional groups allows for a multitude of chemical transformations.
The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing entry into a vast array of carbonyl chemistry. It can also be converted into a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. The methoxy group can potentially be cleaved to a hydroxyl group, offering another site for functionalization. Furthermore, the pyrimidine ring itself can undergo various transformations, including nucleophilic aromatic substitution and metal-catalyzed C-H functionalization, although the conditions would need to be carefully chosen to avoid reactions at the other functional groups.
Table 2: Examples of Chemical Transformations of this compound
| Reagent(s) | Product Type | Potential Application |
| PCC, DMP | Aldehyde | Intermediate for C-C bond formation |
| KMnO4, Jones reagent | Carboxylic Acid | Precursor for amides, esters |
| PBr3, SOCl2 | Halide | Intermediate for substitution reactions |
| TsCl, pyridine | Tosylate | Intermediate for substitution reactions |
Synthesis of Complex Polycyclic Systems Incorporating the Pyrimidine Moiety
The synthesis of complex polycyclic systems that incorporate a pyrimidine moiety is a significant endeavor in organic chemistry, often leading to the discovery of novel therapeutic agents and materials with unique properties. The hydroxymethyl group at the 2-position of this compound could, in principle, serve as a handle for a variety of chemical transformations.
Potential, though not yet documented, synthetic routes could involve the conversion of the primary alcohol to a more reactive electrophile, such as a halide or a tosylate. This would facilitate nucleophilic substitution reactions, enabling the connection of the pyrimidine unit to other cyclic or heterocyclic systems. Intramolecular cyclization reactions, a common strategy for building polycyclic frameworks, could also be envisioned following the elaboration of the hydroxymethyl group.
For instance, the alcohol could be oxidized to an aldehyde, which could then participate in condensation reactions, such as the Pictet-Spengler or Friedländer reactions, with appropriate reaction partners to construct fused ring systems. However, a thorough review of current chemical literature does not provide specific examples of these or other cyclization strategies being successfully applied to this compound to generate complex polycyclic structures.
Development of Chemical Libraries via Derivatization
Chemical libraries, which are large collections of diverse molecules, are crucial for high-throughput screening and drug discovery. The derivatization of a core scaffold is a common and effective method for generating such libraries. The functional groups present on this compound offer multiple points for diversification.
The hydroxyl group is a prime site for derivatization. It can be readily acylated or etherified with a wide range of building blocks to introduce diverse side chains. This would allow for the systematic exploration of the chemical space around the pyrimidine core, potentially leading to the identification of compounds with desired biological activities.
Furthermore, the methoxy group at the 4-position could potentially be a site for nucleophilic aromatic substitution, although this is generally less facile on electron-rich pyrimidine rings. The methyl group at the 6-position could also, under specific conditions, undergo functionalization, for example, through radical-mediated reactions.
Despite these theoretical possibilities, there is a notable absence of published research detailing the use of this compound as a scaffold for the development of chemical libraries. The exploration of its derivatization potential in a combinatorial fashion has not been a reported focus of synthetic chemistry efforts to date.
Future Directions and Emerging Research Avenues for 4 Methoxy 6 Methylpyrimidin 2 Yl Methanol
Integration with Flow Chemistry and Automated Synthetic Platforms
The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer significant advantages over traditional batch synthesis, including enhanced reaction control, improved safety, and greater scalability. For the synthesis and derivatization of (4-Methoxy-6-methylpyrimidin-2-yl)methanol, the application of flow chemistry could lead to more efficient and reproducible processes. The synthesis of various pyrimidinone systems has been successfully demonstrated using continuous-flow methodologies, highlighting the compatibility of the pyrimidine (B1678525) core with this technology. researchgate.net
Automated synthesis platforms, which combine robotics and software to perform multi-step reactions, represent a paradigm shift in chemical research. nih.govyoutube.com The integration of this compound into such platforms could enable the rapid generation of a library of derivatives for biological screening or materials testing. researchgate.netsigmaaldrich.com This high-throughput approach can significantly accelerate the drug discovery process by automating the synthesis of diverse heterocyclic libraries. researchgate.net
To illustrate the potential advantages of flow chemistry for the synthesis of a hypothetical derivative of this compound, the following table compares key parameters for a traditional batch synthesis versus a prospective flow chemistry approach.
| Parameter | Traditional Batch Synthesis | Prospective Flow Chemistry |
| Reaction Time | 12 hours | 30 minutes |
| Reaction Temperature | 100°C | 150°C |
| Pressure | Atmospheric | 10 bar |
| Reagent Stoichiometry | 1.5 equivalents of reagent B | 1.1 equivalents of reagent B |
| Yield | 75% | 92% |
| Purity (pre-purification) | 85% | 95% |
| Scalability | Limited by vessel size | Readily scalable by extending run time |
| Safety | Potential for thermal runaway | Enhanced heat transfer minimizes risks |
This table presents hypothetical data to illustrate the potential benefits of flow chemistry.
Investigation of Photoinduced and Electrosynthesis Reactions
Photoinduced and electrosynthesis reactions offer novel and sustainable approaches to chemical transformations, often providing unique reactivity and selectivity compared to traditional thermal methods. The pyrimidine ring is known to participate in various photochemical reactions. researchgate.nettsijournals.comrsc.org For this compound, photoinduced reactions could open up new avenues for functionalization. For instance, benzophenone-mediated photoinduced coupling has been successfully used for the synthesis of alkylated pyrimidines, suggesting that similar strategies could be employed to introduce novel substituents onto the pyrimidine core of the target molecule. figshare.comacs.org
Electrosynthesis provides another powerful tool for the synthesis of functionalized pyrimidines. The electrochemical reductive cross-coupling of chloropyrimidines with aryl halides has been demonstrated as an efficient method for the formation of C-C bonds. nih.govnih.gov This suggests that this compound or its derivatives could be subjected to electrosynthesis conditions to forge new bonds and create novel molecular scaffolds.
The following table outlines potential photoinduced and electrosynthesis reactions that could be explored with this compound.
| Reaction Type | Potential Transformation | Potential Reagents/Conditions | Expected Outcome |
| Photoinduced C-H Alkylation | Alkylation of the pyrimidine ring or methyl group | Saturated heterocycles, benzophenone, UV irradiation | Introduction of new alkyl groups |
| Photocycloaddition | [2+2] cycloaddition with the pyrimidine ring | Alkenes or alkynes, UV irradiation | Formation of novel fused ring systems |
| Electrochemical Cross-Coupling | Arylation of a halogenated derivative | Aryl halides, nickel catalyst, sacrificial anode | Synthesis of biaryl derivatives |
| Electrochemical Oxidation | Oxidation of the methanol (B129727) moiety | Boron-doped diamond electrode | Formation of the corresponding aldehyde or carboxylic acid |
This table outlines hypothetical future research directions.
Application of Advanced In-Situ Spectroscopic Monitoring Techniques During Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes and discovering new reactivity. Advanced in-situ spectroscopic techniques, such as real-time Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, allow for the direct observation of reacting species, including transient intermediates. spectroscopyonline.com The application of these techniques to reactions involving this compound could provide invaluable mechanistic insights. For instance, the synthesis of pyrimidines has been monitored in real-time using ultrafast 2D NMR spectroscopy, enabling the confirmation of postulated intermediates and the discovery of new ones. nih.gov Similar approaches could be used to study the formation and subsequent reactions of this compound. In the context of photocatalytic reactions, in-situ monitoring is particularly valuable for unraveling complex mechanisms. fu-berlin.de Spectroscopic analysis has also been instrumental in characterizing pyrimidine photoproducts. nih.gov
A hypothetical study could employ in-situ FTIR spectroscopy to monitor the progress of a reaction involving this compound. The data could be presented as follows:
| Time (minutes) | Wavenumber (cm⁻¹) of Reactant Peak (e.g., O-H stretch) | Wavenumber (cm⁻¹) of Product Peak (e.g., C=O stretch) | Reactant Concentration (Arbitrary Units) | Product Concentration (Arbitrary Units) |
| 0 | 3400 | - | 1.00 | 0.00 |
| 10 | 3400 | 1720 | 0.75 | 0.25 |
| 20 | 3400 | 1720 | 0.50 | 0.50 |
| 30 | 3400 | 1720 | 0.25 | 0.75 |
| 40 | - | 1720 | 0.00 | 1.00 |
This table represents a hypothetical dataset from an in-situ spectroscopic monitoring experiment.
Exploration in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry, the study of systems involving intermolecular interactions, offers a pathway to the design of complex and functional molecular assemblies. youtube.com The pyrimidine moiety is a well-known building block in supramolecular chemistry due to its ability to form specific hydrogen bonding interactions, similar to the base pairing observed in DNA. researchgate.netnih.govwikipedia.org The structure of this compound, with its nitrogen atoms in the pyrimidine ring acting as hydrogen bond acceptors and the hydroxyl group of the methanol substituent acting as a hydrogen bond donor, makes it an attractive candidate for the construction of supramolecular architectures.
Future research could focus on the self-assembly of this compound or its derivatives into higher-order structures such as monolayers, vesicles, or gels. nih.govacs.orgnih.gov The self-assembly of pyrimidine-based cationic amphiphiles has been reported to form nano-aggregates with interesting biological activities. nih.govacs.orgresearchgate.net By modifying the substituents on the pyrimidine ring, it may be possible to tune the intermolecular interactions and control the morphology of the resulting self-assembled structures. acs.org
Potential avenues for exploration in the supramolecular chemistry of this compound are summarized in the table below.
| Supramolecular System | Potential Interacting Molecules | Driving Intermolecular Forces | Potential Application |
| Co-crystals | Carboxylic acids, amides | Hydrogen bonding, π-π stacking | Modified physicochemical properties (e.g., solubility) |
| Self-Assembled Monolayers | On a solid substrate (e.g., gold, graphite) | Van der Waals forces, hydrogen bonding | Surface modification, sensor development |
| Organogels | With a gelling agent | Hydrogen bonding, solvophobic effects | Smart materials, drug delivery |
| Liquid Crystals | With mesogenic groups attached | Dipole-dipole interactions, hydrogen bonding | Display technologies |
This table outlines potential future research in the area of supramolecular chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
